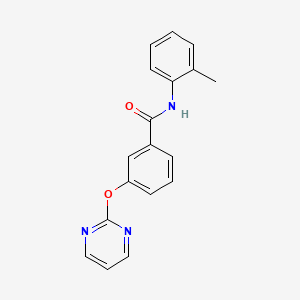

N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on similar compounds, such as the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), provides insights into the methodologies that can be applied for the synthesis of N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide. These methods involve isotype-selective inhibition and showcase the potential for anticancer activity, highlighting the importance of precise synthetic strategies (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been explored using X-ray diffraction and density functional theory (DFT) calculations, indicating the importance of crystallographic analysis and computational methods in understanding the geometrical and electronic structure (Demir et al., 2015).

Chemical Reactions and Properties

Research into the reactivity and properties of related compounds, such as the study on cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides, highlights the potential chemical reactions N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide might undergo. Such studies provide a foundation for understanding the compound's reactivity and the synthesis of derivatives (Fu et al., 2019).

Physical Properties Analysis

The investigation of related compounds' physical properties, such as thermal stability and solubility, is crucial for determining the practical applications of N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide. For example, studies on the synthesis and properties of fluorinated polyimides from novel diamines offer insights into the thermal and mechanical properties relevant to materials science applications (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties of N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide, such as reactivity towards various chemical agents and stability under different conditions, can be inferred from studies on similar benzamide derivatives. Research on the synthesis and antibacterial activity of N-(3-hydroxy-2-pyridyl) benzamides underlines the importance of chemical modifications to enhance biological activity and stability (Mobinikhaledi et al., 2006).

Applications De Recherche Scientifique

Chemotherapeutic Potential

Research into compounds structurally related to N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide, such as MGCD0103, reveals their significance in cancer therapy. MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown promising results in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Analytical Applications

Studies involving related compounds, such as imatinib mesylate and its analogs, demonstrate their relevance in analytical chemistry. For instance, nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, showcasing the analytical capabilities of these compounds for quality control in pharmaceuticals (Ye et al., 2012).

Material Science

Compounds with structural similarities have been explored for their applications in material science. For example, research into pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties indicates their potential in creating smart materials and sensors (Srivastava et al., 2017).

Drug Metabolism and Pharmacokinetics

The study of the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides insights into the metabolic pathways of related compounds. Understanding the primary metabolites and their formation mechanisms can inform the design of more effective therapeutic agents (Gong et al., 2010).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-13-6-2-3-9-16(13)21-17(22)14-7-4-8-15(12-14)23-18-19-10-5-11-20-18/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLINTWPAAJQXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-3-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)